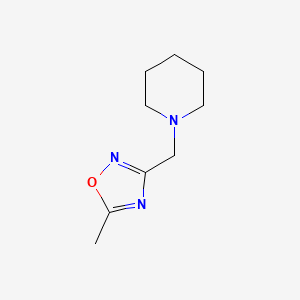

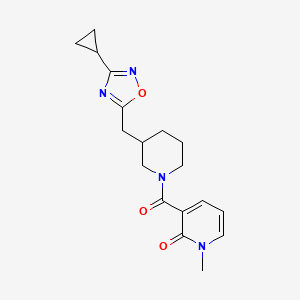

![molecular formula C18H30BNO3 B2543844 Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine CAS No. 1196396-94-7](/img/structure/B2543844.png)

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine

Vue d'ensemble

Description

Reactivity of Diethyl Hydroxyl Amine

Diethyl hydroxyl amine has been identified as an effective scavenger for various types of radicals, including alkyl, alkoxy, and peroxy radicals. The study conducted on this compound revealed that it has a high reactivity towards these radicals, with specific rate constants measured under different conditions. For instance, the reaction with ethyl radicals in the gas phase at 25°C showed a rate constant of 7.2 × 10^5 M^−1·sec^−1. Similarly, reactions with tert-butoxy radicals in a benzene solution at 115°C and poly (peroxystyryl) peroxy radicals in a styrene solution at 50°C were observed with rate constants of 7.7 × 10^7 M^−1·sec^−1 and 2.9 × 10^5 M^−1·sec^−1, respectively. The study also delves into secondary reactions that may occur with nitroxide radicals, which could be relevant for understanding the broader reactivity profile of diethyl hydroxyl amine .

Hydrolysis of Acetylenecarboxylic Acid Derivatives

The reaction of diethyl acetylenedicarboxylate with amines has been explored to synthesize various compounds, including 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives. These compounds have been subjected to hydrolysis using 6N hydrochloric acid, leading to different hydrolysis products depending on their structure. For example, compound XIV underwent decarboxylation to yield 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline. In contrast, other compounds resulted in the formation of pyruvic acid, carbon dioxide, and the corresponding amines. This hydrolysis process, particularly the cleavage of the carbon-nitrogen bond, has been discussed in the context of the tautomerism between enamine and ketimine forms, which is crucial for understanding the chemical behavior of these compounds .

The provided data does not include direct information on "Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine", but the studies on diethyl hydroxyl amine and the reactions of diethyl acetylenedicarboxylate with amines offer insights into the reactivity and hydrolysis of related compounds. These insights could potentially be extrapolated to hypothesize about the behavior of "Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine" in similar chemical contexts.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have synthesized various compounds closely related to Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, characterizing their structure through spectroscopy and X-ray diffraction. These studies provide insights into the molecular configurations, vibrational properties, and the comparative analysis of spectroscopic data. For instance, Qing-mei Wu et al. (2021) synthesized compounds with similar functional groups and analyzed their structure using different spectroscopic methods, contributing to the understanding of their chemical behavior and properties (Wu et al., 2021).

Chelation and Metal Ion Coordination

Another area of interest is the application of compounds like Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine in chelation and metal ion coordination. Marina G. D. Leed et al. (2011) developed prochelators that, upon reacting with hydrogen peroxide, provide hexadentate ligands for chelating metal ions, demonstrating potential for biological applications in mitigating metal-promoted oxidative damage (Leed et al., 2011).

Material Science and Nanotechnology

In material science and nanotechnology, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are utilized for the synthesis of new materials. For example, the development of efficient and practical synthesis methods for key intermediates in electron transport materials showcases the application of these compounds in creating novel materials for technological applications, as described by Zha Xiangdong et al. (2017) (Xiangdong et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds derived from or related to Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine have also been explored. A. M. Irving et al. (2003) synthesized novel N2B heterocycles demonstrating considerable antifungal activity against Aspergillus niger and moderate antibacterial activity against Bacillus cereus, indicating potential pharmaceutical applications (Irving et al., 2003).

Propriétés

IUPAC Name |

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BNO3/c1-7-20(8-2)13-14-21-16-11-9-15(10-12-16)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWYNMQUGAHDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

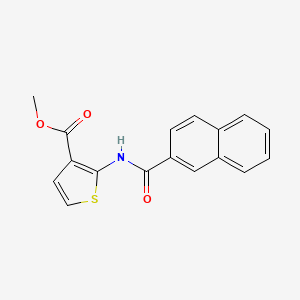

![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)

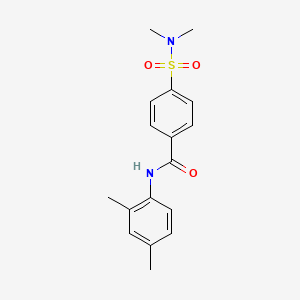

![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)

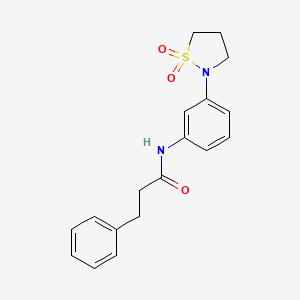

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)

![(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B2543771.png)

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)